N-(2-bromophenyl)-2-[(5-nitropyridin-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(5-nitropyridin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O3S/c14-10-3-1-2-4-11(10)16-12(18)8-21-13-6-5-9(7-15-13)17(19)20/h1-7H,8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZCEMZWWVYYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- Chloro vs. Bromo Substituents: N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () features a 4-chlorophenyl group. Chlorine’s smaller atomic radius and lower lipophilicity compared to bromine may reduce steric hindrance and alter binding affinity in enzyme interactions . N-(2-Bromophenyl) derivatives (e.g., ) often exhibit higher molecular weights and increased hydrophobicity, which could enhance membrane permeability .
Nitro Group Positioning :
- In N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (), the nitro group on the phenyl ring induces steric and electronic effects that stabilize intermolecular hydrogen bonds, influencing crystal packing . The target compound’s nitro group on the pyridine ring likely enhances electron deficiency, affecting reactivity in nucleophilic substitution reactions.
Heterocyclic Sulfanyl Moieties
- Pyridine vs. Pyrimidine Rings: The target compound’s 5-nitropyridin-2-yl group contrasts with 4,6-diaminopyrimidin-2-yl in . The pyrimidine ring’s dual amino groups facilitate hydrogen bonding, as seen in its crystal structure, whereas the nitro-pyridine may prioritize π-π stacking interactions . Triazole-containing analogs (e.g., VUAA-1, ) act as Orco agonists due to their planar triazole rings, which optimize receptor binding . The nitro-pyridine in the target compound may instead favor interactions with oxidoreductases or nitroreductases.
- Oxadiazole and Thiazolidinone Derivatives: Compounds like N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () show LOX and BChE inhibition, attributed to the oxadiazole ring’s rigidity and indole’s hydrophobic interactions . The target compound’s pyridine nitro group may shift activity toward nitration-sensitive targets.
Physicochemical Properties
- Crystallography and Hydrogen Bonding :
- Molecular Weight and Solubility: The target compound’s calculated molecular weight (~394.23 g/mol) is lower than ’s derivatives (e.g., 8t: 428.5 g/mol), suggesting improved solubility. The nitro group, however, may reduce aqueous solubility compared to amino-substituted analogs .
Data Table: Key Comparisons
Preparation Methods
Thiol-Activated Nucleophilic Substitution
A widely documented method involves the reaction of 2-mercapto-5-nitropyridine (CAS 2127-09-5) with N-(2-bromophenyl)-2-bromoacetamide under basic conditions. The thiol group in 2-mercapto-5-nitropyridine acts as a nucleophile, displacing the bromide ion from the α-carbon of the acetamide derivative.
Typical Procedure
- Dissolve 2-mercapto-5-nitropyridine (1.0 equiv) in anhydrous dimethylformamide (DMF).
- Add N-(2-bromophenyl)-2-bromoacetamide (1.1 equiv) and potassium carbonate (2.0 equiv).
- Reflux at 80–90°C for 12–16 hours under nitrogen atmosphere.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).
Key Parameters
One-Pot Condensation Using Thionyl Chloride
A patent-pending method (CN111978223B) describes a one-pot synthesis starting from 2-nitro-5-thiophen-2-ylaniline and methoxyacetic acid. While optimized for a structural analog, this approach can be adapted for the target compound by substituting 2-bromoaniline.
Adapted Steps
- React 2-bromoaniline (1.0 equiv) with methoxyacetic acid (1.2 equiv) in thionyl chloride (3.0 equiv) at 0–5°C for 2 hours.
- Add 5-nitro-2-pyridinethiol (1.0 equiv) and reflux in toluene for 8 hours.
- Remove solvent under reduced pressure and recrystallize from ethanol/water.
Advantages
- Eliminates intermediate isolation, reducing reaction time.
- Thionyl chloride activates the carboxylic acid, enhancing electrophilicity.
Reaction Mechanism and Kinetics
The formation of the sulfanyl bridge proceeds via an SN2 mechanism (Figure 1). The thiolate ion attacks the electrophilic α-carbon of the bromoacetamide, releasing HBr as a byproduct. Density functional theory (DFT) calculations suggest a transition state with a bond angle of 168° between the sulfur nucleophile and the leaving group.
Kinetic Data
- Activation Energy : ~45 kJ/mol (estimated for DMF at 80°C).
- Rate Law : Second-order, dependent on both thiolate and bromoacetamide concentrations.
Optimization Strategies
Solvent Screening
Polar aprotic solvents (DMF, DMSO) yield higher reaction rates compared to toluene or THF (Table 1).
Table 1: Solvent Effects on Reaction Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 78 |
| DMSO | 46.7 | 75 |
| Toluene | 2.4 | 32 |
| THF | 7.6 | 41 |
Temperature Optimization
Elevating temperature from 60°C to 90°C increases yield by 22% but risks decomposition above 100°C. A balance is achieved at 80–85°C.
Characterization and Quality Control
Spectroscopic Analysis
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